molecular formula C21H44 B133394 Heneicosane CAS No. 629-94-7

Heneicosane

Cat. No.: B133394
CAS No.: 629-94-7
M. Wt: 296.6 g/mol
InChI Key: FNAZRRHPUDJQCJ-UHFFFAOYSA-N
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Description

Heneicosane is an organic compound with the formula CH₃(CH₂)₁₉CH₃. It is a straight-chain, saturated hydrocarbon with 21 carbon atoms, making it a member of the alkane family. This compound appears as a white, waxy solid and is known for its low solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing heneicosane involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol, using 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain this compound .

Industrial Production Methods

Currently, there is no widely adopted industrial production method for this compound due to its limited commercial applications. the synthetic route mentioned above can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions

Heneicosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes, such as:

    Combustion: Complete combustion of this compound in the presence of oxygen produces carbon dioxide and water.

    Halogenation: this compound can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.

Common Reagents and Conditions

    Combustion: Requires oxygen and an ignition source.

    Halogenation: Requires halogens (chlorine or bromine) and UV light.

    Cracking: Requires high temperatures and sometimes a catalyst.

Major Products Formed

    Combustion: Carbon dioxide and water.

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

Pheromone Studies

Heneicosane has been identified as an important pheromone for several insect species. Notably, it serves as an oviposition attractant for the dengue-transmitting mosquito, Aedes aegypti, attracting them at concentrations below 100 ppm. This property is utilized in developing eco-friendly mosquito control strategies through attracticide formulations .

Nanotechnology

In nanotechnology, this compound has been employed as a reducing and stabilizing agent in the synthesis of silver nanoparticles. These nanoparticles exhibit enhanced antimicrobial, antiproliferative, sensing, and photocatalytic capabilities, contributing to advancements in materials science and biomedical applications .

Essential Oils

This compound is also found in essential oils from plants like safflower (Carthamus tinctorius) and Rosa damascena. Its presence in these oils adds to their therapeutic properties and potential applications in aromatherapy and cosmetics.

This compound exhibits various biological activities that have been documented through several studies:

  • Antimicrobial Activity : Extracts containing this compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens. For instance, research involving the extraction of this compound from Streptomyces anulatus demonstrated significant antimicrobial properties .
  • Behavioral Studies in Insects : In entomological contexts, this compound acts as a cuticular hydrocarbon involved in pheromone signaling among termite castes, influencing social behaviors such as reproductive recognition .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial StudiesEffective against multidrug-resistant Staphylococcus aureus strains .
Behavioral StudiesIdentified as a pheromone influencing social behaviors in termites .
Nanoparticle SynthesisUsed to synthesize silver nanoparticles with enhanced antimicrobial properties .
Essential Oil ComponentFound in safflower oil, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Icosane (C₂₀H₄₂): A straight-chain alkane with 20 carbon atoms.

    Tetracosane (C₂₄H₅₀): A straight-chain alkane with 24 carbon atoms.

Uniqueness of Heneicosane

This compound is unique due to its specific role as a pheromone in certain insect species and its application in nanotechnology for the synthesis of silver nanoparticles. Its presence in essential oils also distinguishes it from other similar alkanes .

Biological Activity

Heneicosane, a long-chain alkane with the chemical formula C21H44, has garnered attention in recent research for its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article reviews various studies that highlight the biological significance of this compound, including its extraction, chemical properties, and potential applications in medicine.

This compound is primarily extracted from natural sources such as plants and microorganisms. Notably, it has been isolated from the leaves of Plumbago zeylanica, where it constitutes a significant portion of the bioactive compounds present. Its extraction typically involves organic solvents, with n-butanol being effective in isolating various bioactive compounds, including this compound itself .

Antimicrobial Activity

One of the most compelling aspects of this compound is its antimicrobial activity . Research indicates that this compound exhibits significant inhibitory effects against various pathogenic microorganisms.

  • Inhibition Zones : In studies involving crude extracts from Streptomyces sp., this compound demonstrated inhibition zones ranging from 11.5 mm to 31 mm against pathogens like Streptococcus pneumoniae and Aspergillus fumigatus when tested at concentrations as low as 10 µg/ml .
  • Comparative Efficacy : The antibacterial efficacy of this compound has been compared with other compounds isolated from similar extracts. For instance, it was found to be one of the major components alongside naphthalene and butane derivatives .
CompoundInhibition Zone (mm)Source
This compound31Plumbago zeylanica
Naphthalene43.89Streptomyces sp.
Butane Derivative18.99Streptomyces sp.

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . A study evaluating the effects of various alkanes, including this compound, on inflammation in animal models showed promising results:

  • Analgesic Effects : this compound exhibited significant dose-dependent inhibition of acetic acid-induced writhing and carrageenan-induced paw edema in rats . This suggests its potential as a natural analgesic agent.
  • Safety Profile : Toxicity studies indicated that this compound did not cause any adverse effects at doses up to 1000 mg/kg, suggesting a favorable safety profile for further therapeutic applications .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound across different contexts:

  • Antimicrobial Studies : Research involving the extraction of this compound from Streptomyces anulatus demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens .
  • Behavioral Studies in Insects : In entomological studies, this compound was identified as a cuticular hydrocarbon involved in pheromone signaling among termite castes, influencing social behaviors such as reproductive recognition .
  • Potential Applications : The findings suggest that this compound could be explored further for applications in pharmaceuticals, particularly in developing new antimicrobial agents or anti-inflammatory drugs.

Q & A

Basic Research Questions

Q. What standardized protocols ensure reproducibility in heneicosane synthesis and characterization?

  • Methodological guidance : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental documentation, including:

  • Detailed synthesis steps (e.g., solvent purity, reaction temperature, catalyst ratios) .
  • Characterization via GC-MS, NMR, and EA-IRMS for isotopic purity verification (e.g., δ¹³C = -28.8‰, δ²H = -190‰ for this compound as an internal standard) .
  • Inclusion of raw data tables for critical parameters (e.g., retention indices, isotopic deviations <±0.2‰ δ¹³C) in supplementary materials .

Q. How can this compound be effectively utilized as an internal standard in isotopic studies?

  • Analytical framework :

  • Pre-calibrate instruments using pure this compound to establish baseline δ¹³C and δ²H values .
  • Validate intra-sample consistency by spiking this compound at 0.5-1.0% (w/w) and comparing deviations across triplicate runs .
  • Use EA-IRMS for bulk analysis and GC-C/Py-IRMS for compound-specific isotopic corrections to minimize matrix interference .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound-derived isotopic data across heterogeneous sample matrices?

  • Conflict resolution strategy :

  • Apply multivariate regression to isolate matrix effects (e.g., lipid content in biological samples vs. synthetic polymers) .
  • Normalize δ²H values using this compound’s certified isotopic signature and account for instrument drift via daily control charts .
  • Example data table for troubleshooting:
Matrix Typeδ¹³C Deviation (‰)δ²H Deviation (‰)Corrective Action
Biological±0.5±3.2Lipid extraction + re-spiking
Synthetic±0.2±1.8Column recalibration

Q. How can experimental design mitigate variability in pyrolysis studies involving this compound?

  • Optimization methodology :

  • Use fractional factorial designs to test pyrolysis parameters (e.g., 600°C vs. 550°C, residence time 5s vs. 10s) and quantify this compound yield variations (e.g., 0.89–0.95% in FSOL1 pyrolysis) .
  • Validate thermal stability via thermogravimetric analysis (TGA) to identify decomposition thresholds .
  • Cross-reference GC-MS fragmentation patterns with NIST libraries to confirm this compound identity amidst co-eluting compounds .

Q. What criteria define a rigorous research question for this compound’s role in environmental tracer studies?

  • FINER framework application :

  • Feasible : Ensure access to EA-IRMS/GC-C/Py-IRMS facilities for isotopic analysis .
  • Novel : Investigate understudied applications, e.g., this compound as a tracer for microplastic aging in marine systems.
  • Ethical : Adhere to open-data standards by depositing raw isotopic datasets in repositories like Zenodo .
  • Relevant : Align with UN Sustainable Development Goals (e.g., Goal 14: Life Below Water) through pollutant tracking research .

Q. Methodological Pitfalls & Solutions

Q. Why do inconsistent this compound δ¹³C values occur in long-term studies, and how are they addressed?

  • Root cause analysis :

  • Instrument calibration drift (±0.1‰/month for δ¹³C in EA-IRMS) .
  • Solution: Implement weekly verification using NIST-traceable this compound standards and adjust via linear correction models .

Q. How to validate this compound purity in complex mixtures without over-reliance on single techniques?

  • Multi-modal validation protocol :

  • Combine GC-MS (for molecular identification), NMR (for structural confirmation), and EA-IRMS (for isotopic consistency) .
  • Rejection criteria: Discard batches with >±0.3‰ δ¹³C deviation from certified values .

Properties

IUPAC Name

henicosane
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InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3
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InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C21H44
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DSSTOX Substance ID

DTXSID9047097
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Molecular Weight

296.6 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia]
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Boiling Point

673.7 °F at 760 mmHg (NTP, 1992), 359 °C
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether
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Density

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C
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Vapor Pressure

8.73X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from water, White solid

CAS No.

629-94-7
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Melting Point

104.9 °F (NTP, 1992), 40.4 °C
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Retrosynthesis Analysis

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